molecular formula C23H28ClNO4S B2564547 N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide CAS No. 1005085-57-3

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide

Cat. No. B2564547
CAS RN: 1005085-57-3
M. Wt: 449.99
InChI Key: YUMSGOVMFOQRKI-UHFFFAOYSA-N
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Description

N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide is a useful research compound. Its molecular formula is C23H28ClNO4S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Synthesis and evaluation of a novel series of N-acylbenzenesulfonamides have shown anticancer activity toward human cancer cell lines, indicating the potential of benzenesulfonamide derivatives in cancer therapy (Żołnowska et al., 2015). These findings were supported by QSAR studies that helped to predict the anticancer efficacy based on molecular descriptors.

Synthetic Applications and Molecular Structure

  • Investigations into the synthesis and molecular structure of novel benzenesulfonamide derivatives highlight the versatility of these compounds in creating potent molecules with potential therapeutic applications. For instance, the synthesis of 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides demonstrated their potential as anticancer agents, with significant in vitro activity against a variety of cancer cell lines (Sławiński et al., 2012).

Antimicrobial and Anti-tuberculosis Activity

  • A study on heterocyclic N-ethyl-N-methylbenzenesulfonamide derivatives showcased their antimicrobial, anti-tuberculosis, and antitumor activities. This research underlines the broad-spectrum biological activities of sulfonamide derivatives, further emphasizing their importance in drug development (Debbabi et al., 2020).

Chemical Synthesis and Molecular Diversity

  • The synthesis of functionalized azetidines and dihydrofurans from N-oxiranylmethyl benzenesulfonamide demonstrates the chemical versatility and potential for generating diverse molecular architectures. Such studies are crucial for expanding the chemical space in drug discovery and development (Suraj & Swamy, 2022).

properties

IUPAC Name

N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO4S/c1-16(2)23-13-12-22(3,29-23)21(14-23)28-20-11-7-10-19(24)18(20)15-25-30(26,27)17-8-5-4-6-9-17/h4-11,16,21,25H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMSGOVMFOQRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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